DL-CYSTEINE, S-BENZYL (1-13C)

Quantitative NMR Peptide Structure Stable Isotope Labeling

This 1-13C-labeled DL-cysteine derivative is a definitive building block for introducing a site-specific, quantifiable NMR probe into synthetic peptides. The 99 atom% 13C carboxyl enrichment enables unambiguous conformational and interaction studies, while the S-benzyl moiety ensures stability to solid-phase synthesis and confers resistance to enzymatic hydrolysis—a critical advantage over S-methyl or S-ethyl analogs. Substituting with unlabeled or differently labeled isotopomers compromises quantitative NMR/MS data integrity. Sold exclusively for research; standard 0.25 g unit. Request a quote for custom synthesis or scale-up.

Molecular Formula
Molecular Weight 212.27
Cat. No. B1580207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-CYSTEINE, S-BENZYL (1-13C)
Molecular Weight212.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Cysteine, S-Benzyl (1-13C): Core Procurement Specifications for a Site-Specific 13C-Labeled Amino Acid Building Block


DL-Cysteine, S-Benzyl (1-13C) (CAS: 77284-35-6) is a synthetic, stable isotope-labeled amino acid derivative classified within the broader category of 13C-labeled amino acids and derivatives . The compound is characterized by a benzyl (C6H5CH2-) protecting group on the sulfur atom of the cysteine moiety, making it a valuable intermediate in peptide synthesis [1]. The defining feature is the site-specific isotopic enrichment at the carboxyl carbon (position 1) with 99 atom% 13C, in contrast to the naturally abundant 1.1% 13C . Its unlabeled counterpart is known by CAS 3374-22-9 (DL) or 5680-65-9. The compound has a molecular weight of 212.27 g/mol and a molecular formula of 13CC9H13NO2S, and it appears as a white powder with a melting point of approximately 225 °C (with decomposition) .

The Unique Procurement Value of DL-Cysteine, S-Benzyl (1-13C) Compared to Generic Alternatives


Substituting DL-Cysteine, S-Benzyl (1-13C) with a generic, unlabeled S-benzylcysteine (e.g., CAS 3374-22-9) or even a differently labeled isotopomer (e.g., L-Cysteine, S-Benzyl (3-13C)) fundamentally alters the experimental or industrial utility. The site-specific 13C label at the carboxyl carbon is not merely a tracer; it serves as a unique and quantifiable NMR probe for studying peptide conformation, molecular interactions, and metabolic flux, a feature absent in the natural abundance compound [1]. Furthermore, the choice of the S-benzyl protecting group confers distinct chemical properties, such as significantly reduced susceptibility to enzymatic hydrolysis compared to other S-alkyl derivatives like S-methylcysteine or S-ethylcysteine, which can be critical for downstream applications [2]. Substitution therefore jeopardizes data integrity in quantitative NMR and MS assays and can lead to unpredictable reaction kinetics or stability profiles in synthetic or biological systems.

Quantitative Evidence Guide for Selecting DL-Cysteine, S-Benzyl (1-13C) Over Closest Analogs


Site-Specific 13C Enrichment at Carboxyl Position Enables Quantitative NMR Studies Inaccessible with Unlabeled or Alternately Labeled Analogs

The core differentiation of this compound lies in its defined, site-specific isotopic enrichment. The target compound, DL-Cysteine, S-Benzyl (1-13C), is synthesized with 99 atom% 13C specifically at the carboxyl carbon (position 1) . This is in stark contrast to its unlabeled analog (CAS 3374-22-9), which contains only the natural abundance of 13C (1.1%). This high enrichment is crucial for applications in NMR spectroscopy, where it provides a unique, quantifiable signal for structural and dynamic studies of peptides into which it is incorporated [1].

Quantitative NMR Peptide Structure Stable Isotope Labeling

Distinct NMR Probe Capability: Carboxyl-1-13C Label Enables Specific Conformational Studies Unattainable with Side-Chain-3-13C Isotopomer

The utility of a 13C label is not uniform; its position on the molecule dictates the type of information it can provide. The target compound, labeled at the carboxyl carbon (position 1), serves as a specific probe for the peptide backbone environment when incorporated [1]. This is fundamentally different from a side-chain labeled isotopomer like L-Cysteine, S-Benzyl (3-13C) (CAS 79761-09-4), which is enriched at the beta-carbon [2]. In NMR studies of peptide hormones such as oxytocin and vasopressin, the 1-13C label was critical for monitoring interactions at the neurophysin binding site via the peptide backbone, a perspective inaccessible to a side-chain label [1].

Protein NMR Peptide Conformation Isotopomer Comparison

Enzymatic Stability of S-Benzylcysteine Moiety: Negligible Hydrolysis by Thermolysin Compared to Faster Turnover of S-Methyl and S-Ethyl Analogs

The S-benzyl protecting group confers a significant advantage in terms of resistance to enzymatic degradation. A kinetic study on the thermolysin-catalyzed hydrolysis of dipeptide derivatives (N-acetylglycylamino acid amides) demonstrated that the S-benzylcysteine-containing substrate exhibited negligible hydrolysis [1]. This is in stark contrast to its closest analogs: S-methylcysteine and S-ethylcysteine derivatives, which were hydrolyzed at a measurable, faster rate. The study reports that the rate of hydrolysis for the S-benzylcysteine derivative was so slow as to be considered 'negligible', whereas the S-methylcysteine and S-ethylcysteine derivatives were hydrolyzed at a rate comparable to valine [1].

Enzymatic Stability Protease Resistance Peptide Synthesis

Superior Inhibition of L-DCVC Toxicity and Transport in Renal Cells by S-Benzyl-L-Cysteine Compared to S-Methyl and S-Ethyl Analogs

In a cellular model of nephrotoxicity, the biological activity of S-benzyl-L-cysteine (the L-enantiomer of the core structure) was quantitatively compared to other S-substituted cysteine conjugates. The study examined the ability of these non-toxic conjugates to block the toxicity and inhibit the transport of the nephrotoxic agent L-S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) in LLC-PK1 kidney cells [1]. S-Benzyl-L-cysteine (SBC) demonstrated the highest potency, exhibiting a rank order of inhibition of SBC > S-ethylcysteine (SEC) ≅ D-DCVC > S-methylcysteine (SMC) [1]. This indicates that the benzyl substituent imparts a greater affinity for the system L amino acid transporter responsible for L-DCVC uptake compared to smaller alkyl groups.

Cellular Transport Toxicity Inhibition Cysteine Conjugates

Metabolic Fate Differentiation: S-Benzylcysteine Is Not Converted to S-Benzylhomocysteine In Vivo, Defining a Specific Detoxication Pathway

An important metabolic distinction exists between S-benzylcysteine and its homolog, S-benzylhomocysteine. Early metabolic studies in rabbits and rats established that these two compounds follow distinct and non-interconvertible pathways in vivo [1]. While both compounds are excreted as their respective N-acetyl derivatives, the study explicitly demonstrated that S-benzylhomocysteine is not convertible into S-benzylcysteine in the living animal [1]. This indicates that the length of the amino acid carbon chain (cysteine vs. homocysteine) is a critical determinant of its metabolic fate, even with an identical S-benzyl substituent.

Drug Metabolism Detoxication Pathways In Vivo Stability

Optimal Research and Industrial Applications for DL-Cysteine, S-Benzyl (1-13C) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis of 13C-Enriched Hormone Analogs for NMR-Based Structure-Function Studies

DL-Cysteine, S-Benzyl (1-13C) is the established building block for incorporating a site-specific 13C NMR probe into peptides via solid-phase synthesis. As demonstrated in the seminal work by Hruby et al., the t-butyloxycarbonyl (Boc) derivative of this compound was successfully used to synthesize a series of 1-13C-labeled oxytocin and vasopressin analogs [1]. This application leverages the compound's two key differentiators: (1) the high 99% 13C enrichment at the carboxyl carbon provides a unique, quantifiable signal for NMR studies of peptide conformation and protein interactions [1]; and (2) the S-benzyl protecting group is stable to the conditions of solid-phase peptide synthesis and can be cleanly removed at the final stage.

Synthesis of Stable Peptide Mimetics and Probes Requiring High Resistance to Proteolytic Degradation

For applications where the final peptide or conjugate must exhibit enhanced stability against enzymatic degradation, the S-benzylcysteine moiety provides a significant advantage. Comparative kinetic data shows that the S-benzylcysteine structure is resistant to hydrolysis by thermolysin, while its S-methyl and S-ethyl counterparts are readily cleaved [2]. This property makes DL-Cysteine, S-Benzyl (1-13C) an ideal precursor for synthesizing 13C-labeled, protease-resistant peptide probes intended for use in complex biological matrices, cell culture, or in vivo studies where prolonged stability is required.

Mechanistic Studies of Amino Acid Transport and Nephrotoxicity

The S-benzyl group is not merely a protective moiety but a key determinant of biological recognition. Evidence from cellular transport assays demonstrates that S-benzyl-L-cysteine is a potent inhibitor of the system L amino acid transporter, with superior efficacy compared to S-ethyl- and S-methylcysteine conjugates [3]. While the target compound is a racemic mixture, it can serve as a source of the active L-enantiomer for studies investigating the structural requirements for interaction with renal transporters. Researchers can use the 13C-labeled version to trace the compound's own transport or to synthesize labeled, high-affinity ligands for competition studies.

Metabolic Flux Analysis in Detoxication Pathway Research

The combination of the S-benzyl group and the 1-13C label makes this compound a powerful tool for tracing specific metabolic pathways. Metabolic studies have established that the fate of S-benzylcysteine is distinct from that of its homolog, S-benzylhomocysteine, with no in vivo interconversion between the two [4]. Therefore, the 13C-labeled version can be used to unambiguously track the flux through the cysteine-specific mercapturic acid pathway. This is invaluable for quantifying the contribution of this pathway to the detoxication of xenobiotics like benzyl chloride without the confounding variable of homocysteine pathway crossover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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